Cas no 889447-19-2 (2-Chloro-5H-pyrrolo[2,3-B]pyrazine)
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine structure](https://ja.kuujia.com/scimg/cas/889447-19-2x500.png)
2-Chloro-5H-pyrrolo[2,3-B]pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-5H-Pyrrolo[2,3-b]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine,2-chloro-
- PubChem14722
- RORAIVYFQFAIAF-UHFFFAOYSA-N
- BCP20590
- FCH894357
- CC0217
- LS40853
- PB23882
- OR52455
- 2-chloranyl-5H-pyrrolo[2,3-b]pyrazine
- AX8158334
- AB0027365
- ST1271452
- W9191
- A843006
- 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (ACI)
- 4H-Pyrrolo[2,3-b]pyrazine, 2-chloro- (9CI)
- SCHEMBL650714
- DTXSID40671915
- MFCD11518976
- 889447-19-2
- 2-Chloro-5H-pyrrolo[2,3-b]-pyrazine
- AKOS006323664
- EN300-108270
- 2-chloro-5H-pyrrolo[2 pound not3-b]pyrazine
- AS-61687
- SY006885
- DB-078258
- J-508838
- CS-0012643
- 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
-
- MDL: MFCD11518976
- インチ: 1S/C6H4ClN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)
- InChIKey: RORAIVYFQFAIAF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC2=C(C=CN2)N=1
計算された属性
- せいみつぶんしりょう: 153.00900
- どういたいしつりょう: 153.0093748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ひょうめんでんか: 0
じっけんとくせい
- PSA: 41.57000
- LogP: 1.61130
2-Chloro-5H-pyrrolo[2,3-B]pyrazine セキュリティ情報
2-Chloro-5H-pyrrolo[2,3-B]pyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-5H-pyrrolo[2,3-B]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02458-5G |
2-chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 5g |
¥ 6,362.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02458-10G |
2-chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 10g |
¥ 12,408.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C30770-250mg |
2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 250mg |
¥250.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C30770-100mg |
2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 100mg |
¥108.0 | 2023-09-08 | |
eNovation Chemicals LLC | D495046-1G |
2-chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 1g |
$315 | 2024-05-23 | |
eNovation Chemicals LLC | D500619-1g |
2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 1g |
$285 | 2024-05-24 | |
eNovation Chemicals LLC | D500619-5g |
2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 97% | 5g |
$1412 | 2024-05-24 | |
TRC | C384408-50mg |
2-Chloro-5H-pyrrolo[2,3-B]pyrazine |
889447-19-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D688967-1g |
2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 95% | 1g |
$170 | 2024-07-20 | |
eNovation Chemicals LLC | D623656-25g |
2-chloro-5H-pyrrolo[2,3-b]pyrazine |
889447-19-2 | 95% | 25g |
$2600 | 2024-05-24 |
2-Chloro-5H-pyrrolo[2,3-B]pyrazine 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2-Chloro-5H-pyrrolo[2,3-B]pyrazineに関する追加情報
Research Brief on 2-Chloro-5H-pyrrolo[2,3-B]pyrazine (CAS: 889447-19-2) in Chemical Biology and Pharmaceutical Applications
2-Chloro-5H-pyrrolo[2,3-B]pyrazine (CAS: 889447-19-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its fused pyrrolo-pyrazine core and chloro substituent, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antiviral agents, and other therapeutic modalities, highlighting its importance in modern pharmaceutical research.
In the context of kinase inhibition, 2-Chloro-5H-pyrrolo[2,3-B]pyrazine has been employed as a key intermediate in the synthesis of selective inhibitors targeting JAK (Janus kinase) family members. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of JAK3 inhibitors, which show promise for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The chloro group at the 2-position facilitates further functionalization, enabling the introduction of diverse pharmacophores to optimize binding affinity and selectivity.
Beyond kinase inhibition, this compound has also been investigated for its antiviral properties. Research conducted by the National Institute of Allergy and Infectious Diseases (NIAID) in 2024 revealed that derivatives of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine exhibit potent activity against RNA viruses, including SARS-CoV-2 and influenza. The mechanism of action involves interference with viral RNA polymerase, thereby inhibiting viral replication. These findings underscore the compound's potential as a scaffold for broad-spectrum antiviral drug development.
From a synthetic chemistry perspective, 2-Chloro-5H-pyrrolo[2,3-B]pyrazine offers several advantages. Its reactivity allows for regioselective modifications, making it a valuable precursor for the construction of complex molecular architectures. Recent advances in transition-metal-catalyzed cross-coupling reactions have further expanded its utility, enabling the efficient synthesis of diverse analogs with tailored biological activities. For instance, a 2024 study in Organic Letters reported a palladium-catalyzed arylation protocol that significantly enhances the compound's applicability in medicinal chemistry campaigns.
Despite its promising attributes, challenges remain in the optimization of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine-based therapeutics. Issues such as metabolic stability, solubility, and off-target effects necessitate further investigation. Ongoing research aims to address these limitations through structure-activity relationship (SAR) studies and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 2-Chloro-5H-pyrrolo[2,3-B]pyrazine (CAS: 889447-19-2) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted applications in kinase inhibition and antiviral therapy, coupled with its synthetic versatility, position it as a valuable tool for researchers. As the field continues to evolve, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics.
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